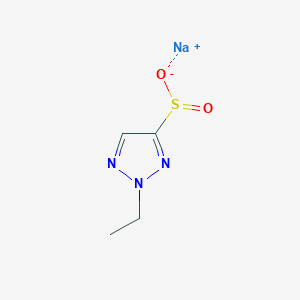

sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate

Description

Properties

IUPAC Name |

sodium;2-ethyltriazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S.Na/c1-2-7-5-3-4(6-7)10(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTJAIDNZOKDGQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N3NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functional Group Introduction

The assembly of the target compound can be approached through the synthesis of key precursors, which are then combined to form the final molecule. This involves the preparation of the N-ethylated triazole ring and a suitable sulfinating agent.

The formation of a 2-ethyl-2H-1,2,3-triazole intermediate is a critical step. The alkylation of an unsubstituted NH-1,2,3-triazole is a common method for introducing substituents onto the nitrogen atoms of the triazole ring. However, this reaction often presents challenges in regioselectivity, as it can lead to a mixture of N1 and N2-substituted isomers. sci-hub.ruresearchgate.net

Various strategies can be employed to achieve regioselective N2-alkylation. Three-component coupling reactions under palladium and copper bimetallic catalysis, involving terminal alkynes, an azide (B81097) source like trimethylsilyl (B98337) azide, and an allyl carbonate, can produce N2-allyl-substituted triazoles. organic-chemistry.orgfrontiersin.org Subsequent deallylation and ethylation would then yield the desired 2-ethyl intermediate. Another approach involves the direct triazolization of aldehydes, which can provide N2-substituted triazole derivatives with high regioselectivity under iodide ion promotion. organic-chemistry.org

Sodium sulfinates are powerful and versatile building blocks in the synthesis of organosulfur compounds. nih.govsemanticscholar.org While some sodium sulfinates are commercially available, they are often prepared from inexpensive and readily available sulfonyl chlorides. nih.gov

A common and straightforward method for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.govgoogle.comgoogle.com This reduction can be effectively carried out using reagents such as sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate in an aqueous solution. nih.gov Another established method involves the reduction of a sulfonyl chloride with zinc dust and sodium carbonate in water. nih.gov These methods provide a reliable route to the sodium sulfinate precursor required for direct synthesis strategies.

Table 1: Common Methods for Sodium Sulfinate Preparation

| Starting Material | Reagents | Solvent | Outcome |

|---|---|---|---|

| Sulfonyl Chloride | Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate | Water | Sodium Sulfinate |

Direct Synthesis Routes to Sodium 2-Ethyl-2H-1,2,3-Triazole-4-Sulfinate

Direct synthesis routes offer an efficient pathway to construct the target molecule in a single pot, minimizing step-wise procedures. Copper-catalyzed multicomponent reactions are particularly prominent in this regard.

A highly practical and efficient method for the synthesis of 4-sulfonyl-1,2,3-triazoles is the room-temperature, aerobic copper-catalyzed three-component reaction. nih.govresearchgate.netnih.gov This reaction brings together an aromatic ketone, a sodium sulfinate, and an organic azide to construct the 4-sulfonyl-1,5-disubstituted-1,2,3-triazole core. nih.govresearchgate.net By selecting an appropriate azide (e.g., ethyl azide), this methodology can be adapted for the synthesis of the 2-ethyl substituted target compound. The reaction proceeds through a tandem sequence involving an oxidative sulfonylation followed by a cycloaddition step. nih.gov

Table 2: Optimized Conditions for Copper-Catalyzed Three-Component Synthesis of 4-Sulfonyl Triazoles researchgate.net

| Component | Reagent/Parameter | Details |

|---|---|---|

| Catalyst | Copper(II) Chloride (CuCl₂) | 10 mol% |

| Ligand | TMEDA (Tetramethylethylenediamine) | 10 mol% |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2 equivalents |

| Solvent | DMSO (Dimethyl sulfoxide) | 2 mL |

| Atmosphere | Air | Open vessel |

| Temperature | 25-35 °C | Room temperature |

| Reactants | Ketone (0.50 mmol), Sodium Sulfinate (1.00 mmol), Azide (0.75 mmol) | - |

The initial phase of the three-component reaction is the copper-catalyzed aerobic oxidative sulfonylation. nih.gov This process begins with the deprotonation of the ketone by a base (e.g., DBU) to form an enolate. This enolate then complexes with the Cu(II) catalyst. nih.gov The mechanism can proceed via multiple pathways. One possibility involves the oxidation of the sodium sulfinate by the Cu(II) catalyst or by oxygen to form a sulfonyl radical. nih.gov This radical then engages with the copper enolate complex, ultimately leading to the formation of an α-sulfonyl ketone intermediate. nih.gov The copper catalyst is regenerated through oxidation by atmospheric oxygen, making the process aerobic. nih.gov

The α-sulfonyl ketone intermediate formed in the first stage undergoes a subsequent Dimroth azide-enolate cycloaddition to form the final triazole ring. nih.gov This type of cycloaddition is a well-established method for synthesizing 1,2,3-triazoles from enolates and azides. nih.govacs.orgnih.gov In this sequence, the α-sulfonyl ketone reacts with the organic azide (e.g., ethyl azide) in a base- and/or Lewis acid-mediated process. nih.gov The enolate of the sulfonyl ketone acts as the dipolarophile, reacting with the azide in a [3+2] cycloaddition to furnish the 4-sulfonyl-1,2,3-triazole product. This tandem, one-pot sequence provides facile access to these complex heterocyclic scaffolds from simple starting materials. nih.govresearchgate.net

Metal-Free and Organocatalytic Synthesis Strategies

The development of metal-free and organocatalytic methods for the synthesis of functionalized triazoles has gained significant traction, driven by the need to eliminate residual metal contamination in final products, particularly for pharmaceutical applications. One notable metal-free approach for the synthesis of related sulfonated triazoles involves the use of molecular iodine. For instance, a convenient metal-free protocol has been demonstrated for the highly regioselective sulfonylation of NH-1,2,3-triazoles using sodium sulfinates in the presence of molecular iodine, affording N2-sulfonyl triazoles in moderate to high yields. While this method focuses on N-sulfonylation, it highlights the potential of iodine-mediated reactions in triazole chemistry.

Organocatalytic strategies have also emerged as a powerful tool for the construction of the triazole core. For example, the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles can be achieved through an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition. This approach offers a high-yielding and selective route to complex triazole structures under ambient conditions, avoiding the use of metal catalysts. While not a direct synthesis of the target sulfinate, this methodology provides a foundation for the construction of the triazole ring system, which could then undergo subsequent functionalization at the C-4 position.

Regioselective Considerations in C-4 Sulfination

The regioselective introduction of a sulfinate group at the C-4 position of the 2-ethyl-2H-1,2,3-triazole ring is a critical step in the synthesis of the target compound. The substitution pattern on the triazole ring significantly influences its electronic properties and, consequently, the regioselectivity of electrophilic substitution reactions. In the case of 2-substituted-1,2,3-triazoles, the C-4 and C-5 positions are available for functionalization.

A plausible and direct route to introduce a sulfur functionality at the C-4 position is through chlorosulfonation of the pre-formed 2-ethyl-2H-1,2,3-triazole. This reaction typically employs chlorosulfonic acid and would likely favor substitution at the C-4 position due to the electronic nature of the 2-substituted triazole ring. The resulting 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride is a key intermediate. The existence of this specific sulfonyl chloride is documented in chemical databases such as PubChem, indicating its accessibility.

The subsequent reduction of the 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride intermediate to the desired sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is a well-established transformation in organosulfur chemistry. nih.gov Common methods for this reduction include the use of reducing agents such as sodium sulfite (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous medium. nih.gov Another effective method involves the use of zinc dust and sodium carbonate in water. nih.gov These methods are generally high-yielding and provide the target sodium sulfinate in good purity.

Post-Synthetic Modifications and Derivatization Strategies

Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate serves as a versatile intermediate for a range of post-synthetic modifications and derivatization reactions, primarily leveraging the nucleophilic nature of the sulfinate group. These transformations allow for the introduction of diverse functionalities, expanding the chemical space and potential applications of the core molecule.

One of the most common derivatization reactions of sodium sulfinates is their conversion to sulfones. This can be achieved through reaction with various electrophiles, such as alkyl halides or activated aryl halides. researchgate.net For example, the reaction of an aryl sulfinate with an alkyl halide proceeds via nucleophilic substitution to yield the corresponding alkyl aryl sulfone. researchgate.net

Furthermore, sulfinates can be transformed into sulfonamides, another important class of organic compounds. This transformation can be achieved through oxidative amination. For instance, the in-situ generated aryl sulfinate can react with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) to form the corresponding sulfonamide. nih.gov

The following table provides an overview of potential derivatization reactions of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate:

| Reagent Class | Product Class | General Reaction |

| Alkyl Halides (R-X) | Alkyl Triazolyl Sulfones | R-SO₂-Triazole |

| Aryl Halides (Ar-X) | Aryl Triazolyl Sulfones | Ar-SO₂-Triazole |

| Amines (R₂NH) / Oxidant | Triazolyl Sulfonamides | R₂N-SO₂-Triazole |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate and its intermediates is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the selection of solvents, the reduction of hazardous reagents, and the improvement of energy efficiency.

The choice of solvent is a critical aspect of green synthesis. Traditional chlorosulfonation reactions often utilize chlorinated solvents, which are associated with environmental and health concerns. researchgate.net The exploration of greener alternatives is therefore a priority. For the reduction of the sulfonyl chloride to the sulfinate, water is an excellent green solvent, as it is non-toxic, readily available, and environmentally benign. nih.govmdpi.com

The development of catalytic and more atom-economical reactions is another cornerstone of green chemistry. While the direct sulfination of the triazole ring under metal-free or organocatalytic conditions is an area of ongoing research, the use of milder and more selective reagents for chlorosulfonation can contribute to a greener process. For instance, avoiding large excesses of chlorosulfonic acid and optimizing reaction conditions to minimize side product formation are important considerations.

Furthermore, sustainable approaches to the reduction of sulfonyl chlorides are being explored. While traditional methods using zinc can generate metallic waste, catalytic hydrogenation presents a cleaner alternative. google.com The use of palladium catalysts for the hydrogenolysis of sulfonyl chlorides to the corresponding thiols, which can then be oxidized to sulfinates, offers a more sustainable route. google.com

The following table summarizes the application of green chemistry principles to the synthesis of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate:

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent for the reduction of the sulfonyl chloride. nih.govmdpi.com Exploring greener alternatives to chlorinated solvents in the chlorosulfonation step. mrforum.com |

| Catalysis | Investigating catalytic methods for direct C-H sulfination to avoid stoichiometric reagents. Exploring catalytic reduction methods for the sulfonyl chloride, such as catalytic hydrogenation. google.com |

| Atom Economy | Optimizing reaction conditions to maximize the incorporation of starting materials into the final product and minimize waste. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, considering bio-based solvents or reagents where possible. |

| Reduce Derivatives | Developing a more direct synthesis route that minimizes the number of steps and the need for protecting groups. |

By integrating these principles, the synthesis of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate can be made more efficient, cost-effective, and environmentally responsible.

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways for Triazole Sulfinate Formation

The most conventional and industrially relevant method for the synthesis of sodium aryl or heteroaryl sulfinates is the reduction of the corresponding sulfonyl chloride. nih.gov This pathway is predicated on the prior synthesis of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride.

The mechanism for the reduction using a common reducing agent like sodium sulfite (B76179) (Na₂SO₃) proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The reaction is typically performed in a mixed solvent system, such as ethanol/water or ethyl acetate/water, to accommodate the solubility of both the organic sulfonyl chloride and the inorganic sulfite salt. google.com

The key steps are:

Nucleophilic Attack: The sulfite dianion (SO₃²⁻), a potent sulfur-based nucleophile, attacks the electrophilic sulfur atom of the 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride.

Transition State: A trigonal bipyramidal transition state is formed where the incoming sulfite and the outgoing chloride are in axial positions.

Chloride Displacement: The sulfur-chlorine bond cleaves, and the chloride ion is expelled as a leaving group.

Product Formation: This displacement results in the formation of a thiosulfonate-like intermediate which then hydrolyzes or rearranges to yield the final sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate product and inorganic byproducts.

An alternative, though less common, pathway could involve the reaction of a pre-formed organometallic triazole species (e.g., a lithiated or Grignard derivative) with sulfur dioxide (SO₂), followed by aqueous workup. acs.org

While the reduction of sulfonyl chlorides is a stoichiometric process, modern synthetic chemistry offers catalytic alternatives for the formation of aryl sulfinates, which could plausibly be adapted for the synthesis of the target compound. acs.org A hypothetical palladium-catalyzed cycle for the direct sulfination of a 4-halo-2-ethyl-2H-1,2,3-triazole (where X = I, Br) serves as a prime example. nih.gov

This catalytic cycle, illustrated below, typically utilizes a palladium(0) source, a suitable ligand, and a stable surrogate for gaseous SO₂, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO (the adduct of DABCO and SO₂). acs.orgresearchgate.net

Proposed Catalytic Cycle:

Step A: Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 4-halo-2-ethyl-2H-1,2,3-triazole to form a Pd(II)-triazolyl intermediate (I).

Step B: SO₂ Insertion: The SO₂ molecule (released from its surrogate) inserts into the Palladium-carbon bond of intermediate (I). This step forms a palladium(II)-sulfinato complex (II).

Step C: Reductive Elimination: The triazole-sulfinate ligand reductively eliminates from the palladium center, yielding the sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate product (after ion exchange) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

In the sulfonyl chloride reduction pathway , the reaction proceeds through a high-energy, transient trigonal bipyramidal transition state at the sulfonyl sulfur center. The stability of this transition state is influenced by the electronic properties of the triazole ring. Electron-withdrawing groups on the ring would further increase the electrophilicity of the sulfur atom, potentially accelerating the initial nucleophilic attack.

In the proposed palladium-catalyzed cycle , discrete organometallic intermediates are central to the mechanism. acs.org The stability and reactivity of the Pd(II) intermediates (I and II) are critical for an efficient catalytic turnover. The ligands coordinated to the palladium center play a crucial role in stabilizing these intermediates and modulating their reactivity to favor the desired reductive elimination step over potential side reactions.

Kinetic Studies of Reaction Rates and Selectivity

Specific kinetic data for the synthesis of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is not available in the published literature. However, the kinetics of the nucleophilic substitution at a sulfonyl chloride center have been studied for analogous systems. For instance, the chloride-chloride isotopic exchange reaction in various arenesulfonyl chlorides was found to follow second-order kinetics, consistent with an Sₙ2-type mechanism at the sulfur atom. nih.gov

The reaction rate is highly sensitive to the electronic effects of substituents on the aromatic ring. Kinetic studies on arenesulfonyl chlorides demonstrated a positive Hammett ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the buildup of negative charge in the transition state. nih.gov Conversely, electron-donating groups slow the reaction. This principle suggests that the electronic nature of the 2-ethyl-1,2,3-triazole ring would similarly influence the rate of sulfinate formation from its sulfonyl chloride precursor.

| Substituent (X-C₆H₄SO₂Cl) | Hammett Constant (σ) | Relative Rate Constant (krel) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

|---|---|---|---|---|

| 4-OCH₃ | -0.27 | 0.26 | 68.9 | -98.6 |

| 4-CH₃ | -0.17 | 0.48 | 66.8 | -99.1 |

| H | 0.00 | 1.00 | 64.3 | -99.9 |

| 4-Cl | +0.23 | 3.21 | 59.7 | -101.6 |

| 3-NO₂ | +0.71 | 31.5 | 52.1 | -103.2 |

This table presents data for an analogous chloride exchange reaction to illustrate the influence of electronic effects on the reaction rate at a sulfonyl center. The data is not for the formation of the title compound.

Influence of Reaction Parameters on Mechanism

Solvent: In the reduction of a sulfonyl chloride with sodium sulfite, a mixed solvent system is often required. google.com The ratio of the organic solvent to water is crucial; it must be optimized to ensure sufficient solubility for both the nonpolar sulfonyl chloride and the polar inorganic salts, facilitating their interaction at the phase interface or in a homogeneous solution.

Temperature: The reaction temperature directly impacts the reaction rate. For the reduction of sulfonyl chlorides, moderately elevated temperatures (e.g., 35-45 °C) are often employed to achieve a reasonable reaction time without promoting significant decomposition of the starting material or product. google.com In catalytic systems, temperature is a critical parameter to balance the rate of catalytic turnover with the thermal stability of the catalyst itself.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentijprajournal.comurfu.rumdpi.comnih.govnih.govresearchgate.net

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were instrumental in the complete structural assignment of the title compound.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, the spectrum is expected to show distinct signals for the ethyl group and the triazole ring proton.

The ethyl group protons typically appear as a quartet and a triplet. The methylene protons (-CH2-) adjacent to the nitrogen atom of the triazole ring are expected to resonate as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) would, in turn, appear as a triplet, coupled to the methylene protons.

The proton attached to the C5 carbon of the 1,2,3-triazole ring is anticipated to appear as a singlet in the aromatic region of the spectrum. The precise chemical shifts are influenced by the electronic environment created by the sulfinate group and the ethyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- (ethyl) | 4.0 - 4.5 | Quartet | 7.0 - 7.5 |

| -CH₃ (ethyl) | 1.3 - 1.6 | Triplet | 7.0 - 7.5 |

| C5-H (triazole) | 7.5 - 8.5 | Singlet | N/A |

Note: Predicted values are based on the analysis of structurally similar 1,2,3-triazole derivatives.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is expected to produce a distinct signal.

The ethyl group will exhibit two signals corresponding to the methylene (-CH2-) and methyl (-CH3) carbons. The triazole ring is expected to show two signals for the C4 and C5 carbons. The C4 carbon, being attached to the electron-withdrawing sulfinate group, is predicted to be deshielded and resonate at a higher chemical shift compared to the C5 carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (ethyl) | 45 - 55 |

| -CH₃ (ethyl) | 13 - 18 |

| C4 (triazole) | 140 - 150 |

| C5 (triazole) | 120 - 130 |

Note: Predicted values are based on the analysis of structurally similar 1,2,3-triazole derivatives.

To unambiguously confirm the structural assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and the C5-H proton and the C5 carbon of the triazole ring.

Vibrational Spectroscopy for Functional Group Identificationijprajournal.comurfu.rumdpi.comnih.govrdd.edu.iq

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is expected to display characteristic absorption bands for the various functional groups.

The C-H stretching vibrations of the ethyl group are anticipated in the 2800-3000 cm⁻¹ region. The stretching vibrations of the triazole ring (C=N and N=N) are expected to appear in the 1400-1600 cm⁻¹ range. A key feature would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S-O bonds in the sulfinate group, which typically occur in the 1000-1100 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (ethyl) | Stretching | 2800 - 3000 |

| C=N, N=N (triazole) | Stretching | 1400 - 1600 |

| S-O (sulfinate) | Asymmetric Stretching | 1050 - 1100 |

| S-O (sulfinate) | Symmetric Stretching | 1000 - 1050 |

| C-N (triazole) | Stretching | 1200 - 1300 |

Note: Predicted values are based on the analysis of structurally similar compounds containing triazole and sulfinate moieties.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is expected to show characteristic signals for the triazole ring and the sulfinate group.

The symmetric stretching of the triazole ring is often a strong band in the Raman spectrum. The symmetric S-O stretch of the sulfinate group is also expected to be Raman active. The C-H stretching and bending vibrations of the ethyl group will also be present.

Table 4: Predicted Raman Shifts for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Triazole Ring | Ring Breathing/Stretching | 1300 - 1500 |

| S-O (sulfinate) | Symmetric Stretching | 1000 - 1050 |

| C-H (ethyl) | Stretching | 2800 - 3000 |

| C-C (ethyl) | Stretching | 800 - 900 |

Note: Predicted values are based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique elemental formula. For sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, analysis would likely be performed on the anion, [C4H6N3O2S]⁻, using an electrospray ionization (ESI) source in negative ion mode. The theoretically calculated exact mass of this anion would be compared against the experimentally measured value to validate its composition.

Furthermore, fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides significant structural information. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic bond cleavages can be identified. For the 2-ethyl-2H-1,2,3-triazole-4-sulfinate anion, key fragmentation pathways would be expected to include the loss of sulfur dioxide (SO₂), cleavage of the ethyl group, and eventual fragmentation of the triazole ring itself. This pattern helps to piece together the molecular structure and confirm the connectivity of the atoms. While fragmentation of some 1,2,4-triazole derivatives has been studied, the specific pathways for this 1,2,3-triazole sulfinate would need experimental verification.

Table 1: Hypothetical HRMS Fragmentation Data for the 2-ethyl-2H-1,2,3-triazole-4-sulfinate Anion

| Proposed Fragment Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁻ | C₄H₆N₃O₂S⁻ | 160.0186 | Parent anion |

| [M-SO₂]⁻ | C₄H₆N₃⁻ | 96.0567 | Loss of sulfur dioxide |

| [M-C₂H₅]⁻ | C₂HN₃O₂S⁻ | 130.9717 | Loss of the ethyl group from the triazole nitrogen |

| [M-SO₂-N₂]⁻ | C₄H₆N⁻ | 68.0502 | Subsequent loss of dinitrogen from the triazole ring after SO₂ loss |

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice. For sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, a single-crystal X-ray diffraction study would reveal the exact structure of the 2-ethyl-2H-1,2,3-triazole-4-sulfinate anion, the coordination environment of the sodium cation, and the nature of the intermolecular forces governing the crystal packing.

The first step in a crystallographic analysis is the determination of the unit cell parameters and the crystal's symmetry, which define its crystal system and space group. Small organic molecules and their salts frequently crystallize in common systems such as monoclinic or orthorhombic. For instance, a related 1,2,3-triazole derivative of betulin was found to crystallize in the orthorhombic space group P2₁2₁2₁. The specific system and space group for the title compound would depend on the precise way the ions pack together to achieve a minimum energy state.

A detailed analysis of the geometric parameters from the crystal structure provides insight into the electronic nature of the molecule. For the 2-ethyl-2H-1,2,3-triazole-4-sulfinate anion, particular attention would be paid to the geometry of the 1,2,3-triazole ring. In related N-substituted 1,2,3-triazoles, the N1-N2 bond is typically longer (around 1.34–1.36 Å) than the N2-N3 bond (around 1.29–1.31 Å), indicating more single- and double-bond character, respectively. The bond lengths and angles within the ethyl group and the C-S bond of the sulfinate would be expected to fall within standard ranges. The geometry around the sulfur atom in the sulfinate group would be trigonal pyramidal.

Table 2: Predicted Bond Lengths and Angles for the 2-ethyl-2H-1,2,3-triazole-4-sulfinate Anion

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-N3 | ~1.30 Å |

| Bond Length | N3-C4 | ~1.34 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-N1 | ~1.35 Å |

| Bond Length | C4-S | ~1.78 Å |

| Bond Angle | C5-N1-N2 | ~108° |

| Bond Angle | N1-N2-N3 | ~110° |

| Bond Angle | O-S-O | ~110° |

In the solid state, the crystal structure is stabilized by a network of intermolecular forces. For an ionic compound like sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, the primary interaction would be the electrostatic attraction between the sodium cations (Na⁺) and the sulfinate anions ([RSO₂]⁻). The coordination of the sodium ion would likely involve the oxygen atoms of the sulfinate groups from multiple neighboring anions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No data available.

No data available.

No data available.

No data available.

No data available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No data available.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

No data available.

Chemical Reactivity and Transformation

Redox Properties of the Sulfinate Moiety and Triazole Ring

The sulfinate group is the primary center for redox activity in sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate. Sodium sulfinates are recognized for their versatile redox chemistry, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction environment. rsc.org They can function as nucleophiles, electrophiles, and radical precursors. rsc.org For instance, under oxidative conditions, the sulfinate can be converted to a sulfonyl group, while reduction may lead to species with sulfur in a lower oxidation state.

In contrast, the 1,2,3-triazole ring is known for its significant stability towards redox reactions. nih.gov This aromatic heterocyclic system is generally resistant to both oxidation and reduction under typical chemical conditions, a property that contributes to its widespread use as a stable scaffold in various applications. nih.gov Therefore, the redox chemistry of the entire molecule is expected to be dominated by the transformations of the sulfinate side chain, with the triazole ring remaining largely intact.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is influenced by factors such as pH and the presence of oxidative or reductive agents. The 1,2,3-triazole core imparts considerable stability to the molecule. It is generally stable under thermal and acidic conditions and is not susceptible to hydrolysis or enzymatic degradation. nih.gov

The sulfinate group, however, is more reactive. In acidic solutions, sulfinates can undergo disproportionation. Under strong oxidative conditions, the sulfinate can be oxidized to a sulfonate. Conversely, in the presence of reducing agents, it may be reduced. The specific degradation pathways for sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate would likely involve initial reactions at the sulfinate moiety, potentially leading to the formation of sulfonic acid or other sulfur-containing compounds, while the robust triazole ring would likely resist cleavage.

Table 1: Predicted Stability under Various Conditions

| Condition | Sulfinate Moiety | 2-ethyl-2H-1,2,3-triazole Ring | Overall Molecular Stability |

|---|---|---|---|

| Hydrolysis | Potentially susceptible under strong acidic or basic conditions | Generally stable nih.gov | Moderate to high |

| Oxidation | Readily oxidized to sulfonate | Generally stable nih.gov | Low in the presence of strong oxidants |

| Reduction | Can be reduced | Generally stable nih.gov | Moderate |

| Thermal Stress | Moderate stability | High stability nih.gov | High |

| Acidic (pH < 4) | May undergo disproportionation | Stable nih.gov | Moderate |

| Basic (pH > 10) | Generally stable | Stable | High |

Electrophilic and Nucleophilic Reactivity of Ring and Side Chains

The reactivity of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate towards electrophiles and nucleophiles is centered on both the sulfinate group and the triazole ring. Sodium sulfinates are versatile reagents that can exhibit both nucleophilic and electrophilic character. rsc.org The sulfur atom of the sulfinate can act as a nucleophile, participating in reactions such as N-sulfonylation of azoles. nih.gov

The 1,2,3-triazole ring, while generally aromatic and stable, can also undergo reactions with electrophiles. The nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as nucleophilic centers. For instance, N-unsubstituted triazoles react with sulfonyl chlorides to give a mixture of 1- and 2-sulfonylated products. researchgate.net However, in the case of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, the N2 position is already substituted with an ethyl group, which would direct any further electrophilic attack to the other nitrogen atoms, although such reactions may be sterically hindered.

Isomerization and Tautomerism Studies within the Triazole System

Tautomerism is a key feature of the 1,2,3-triazole system. In unsubstituted 1,2,3-triazole, two tautomeric forms exist: 1H-1,2,3-triazole and 2H-1,2,3-triazole. researchgate.net The position of the substituent on the nitrogen atom determines the specific tautomeric form. For the compound , the presence of the ethyl group at the N2 position fixes the core structure as a 2H-1,2,3-triazole derivative. Therefore, tautomerization involving the movement of a proton between the ring nitrogen atoms, as seen in N-unsubstituted triazoles, is not possible for this specific molecule. Any isomerization would likely involve more complex rearrangements under forcing conditions, which are not commonly observed for this stable heterocyclic system.

Applications in Advanced Chemical and Material Science Research Non Biological Focus

Applications in Catalysis and Ligand Design

There is no specific research detailing the use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in catalytic applications or as a ligand in coordination chemistry.

Coordination Chemistry with Transition Metals for Catalytic Systems

The 1,2,3-triazole moiety is well-documented for its ability to coordinate with a variety of transition metals. The nitrogen atoms of the triazole ring can act as donor atoms, forming stable complexes. The sulfinate group could also participate in coordination, potentially leading to multidentate ligand behavior. However, no studies have been published that specifically investigate the coordination of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate with transition metals to form catalytic systems.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

While triazole-containing ligands have been employed in both homogeneous and heterogeneous catalysis, there is no available data on the specific role of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in these contexts. Research into its potential as a ligand would be required to determine its efficacy in catalytic processes.

Potential in Materials Chemistry

No published literature specifically explores the use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in materials chemistry.

Development of Functional Materials and Polymers

The bifunctional nature of the molecule, possessing both a heterocyclic ring and an ionic sulfinate group, suggests it could be a monomer or a functional additive in the synthesis of novel polymers. The triazole unit can impart thermal stability and specific interaction capabilities, while the sulfinate could influence solubility and ionic conductivity. However, no studies have been conducted to confirm the development of functional materials or polymers from this specific compound.

Exploration as Anion Binders

Certain 1,2,3-triazole scaffolds, particularly those with sulfonyl groups, have been investigated as anion binders. The electron-deficient nature of the triazole ring can facilitate interactions with anions. The presence of the sulfinate group in sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate might influence this property, but there is no experimental evidence to support its application as an anion binder.

Corrosion Inhibition Studies

Triazole derivatives are a well-established class of corrosion inhibitors for various metals and alloys. They typically function by adsorbing onto the metal surface, forming a protective film that inhibits the corrosion process. The nitrogen atoms in the triazole ring play a crucial role in this adsorption. While it is plausible that sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate could exhibit corrosion-inhibiting properties, no specific studies have been published to validate this potential application.

Mechanistic Aspects of Metal Surface Adsorption

The adsorption of organic molecules on metal surfaces is a critical aspect of corrosion inhibition and surface modification. For sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, the adsorption mechanism is likely to be a complex interplay of physical and chemical interactions.

The triazole ring, with its nitrogen heteroatoms, is known to be an effective metal-binding moiety. nih.gov The lone pair electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of metal atoms, leading to chemisorption. Furthermore, the π-electrons of the aromatic triazole ring can interact with the metal surface. nih.gov

The ethyl group, being an alkyl substituent, is generally considered to be electron-donating. This can increase the electron density on the triazole ring, potentially enhancing its ability to donate electrons to the metal surface and thus strengthening the chemisorption bond.

Table 1: Postulated Adsorption Mechanisms of Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate on a Metal Surface

| Interacting Moiety | Type of Interaction | Description |

| Triazole Ring (N atoms) | Chemisorption | Coordination bonds formed between nitrogen lone pair electrons and vacant metal d-orbitals. |

| Triazole Ring (π-system) | Physisorption/Chemisorption | Interaction of π-electrons with the metal surface. |

| Sulfinate Group (SO₂⁻) | Physisorption/Chemisorption | Electrostatic attraction between the negatively charged oxygen atoms and the positively charged metal surface; potential for coordinate bond formation. |

| Ethyl Group | Electronic Effect | Electron-donating nature may enhance the electron density of the triazole ring, strengthening the interaction with the metal. |

Evaluation via Electrochemical and Surface Characterization Techniques

To experimentally validate the postulated adsorption behavior of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, a suite of electrochemical and surface characterization techniques would be employed. These methods are standard in the study of corrosion inhibitors and surface-modifying agents. nih.gov

Electrochemical Techniques:

Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the resistance of the metal-solution interface. An increase in the charge transfer resistance in the presence of the compound would indicate the formation of a protective, insulating layer on the metal surface.

Potentiodynamic Polarization: This method involves scanning the potential of the metal and measuring the resulting current. The presence of an effective inhibitor would lead to a decrease in the corrosion current density. The polarization curves can also indicate whether the inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor).

Surface Characterization Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface. By comparing the surface morphology of a metal sample exposed to a corrosive environment with and without the inhibitor, the protective effect of the adsorbed layer can be visualized.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX can identify the elemental composition of the surface. The detection of nitrogen and sulfur on the metal surface after exposure to a solution containing sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate would provide direct evidence of its adsorption.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the chemical states of the elements on the surface. This could be used to confirm the nature of the chemical bonds formed between the inhibitor and the metal surface.

Table 2: Expected Outcomes from Evaluation Techniques for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate as a Surface Adsorbate

| Technique | Expected Observation | Interpretation |

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance. | Formation of a protective, insulating film on the metal surface. |

| Potentiodynamic Polarization | Decreased corrosion current density. | Inhibition of the corrosion process. |

| Scanning Electron Microscopy (SEM) | Smoother surface morphology in the presence of the compound compared to a corroded surface. | Protective layer prevents or reduces surface degradation. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Presence of N and S peaks on the metal surface. | Direct evidence of compound adsorption. |

| X-ray Photoelectron Spectroscopy (XPS) | Shifts in binding energies of N 1s, S 2p, and metal core levels. | Information on the chemical bonding between the compound and the metal surface. |

Fundamental Studies in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The 1,2,3-triazole moiety is a well-established building block in this field due to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The C-H bonds of the triazole ring can also act as weak hydrogen bond donors. These interactions are crucial for the self-assembly of molecules into larger, organized structures.

While the sulfinate group is less commonly explored in supramolecular chemistry compared to, for example, carboxylates or sulfonates, its anionic nature and the presence of lone pairs on the oxygen atoms suggest it could participate in ion-dipole interactions and potentially act as a hydrogen bond acceptor.

The combination of the triazole ring and the sulfinate group in sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate could lead to interesting self-assembly behaviors in solution and in the solid state. For instance, it could form coordination complexes with metal ions, where the triazole and sulfinate groups act as ligands. It could also form host-guest complexes with other organic molecules, with the triazole ring providing a binding site.

Further research into the supramolecular chemistry of this compound could involve studying its crystal engineering, its ability to form gels or liquid crystals, and its potential use in the construction of molecular sensors or functional materials.

Future Research Directions and Outlook

Design and Synthesis of Novel Analogues with Tunable Properties

A primary focus for future research will be the rational design and synthesis of novel analogues of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate. The modular nature of the 1,2,3-triazole core, often synthesized via "click" chemistry, allows for systematic structural modifications. mdpi.commdpi.com Key areas for exploration include:

Substitution at the Triazole Ring: Introducing a diverse range of substituents at the N-1 and C-5 positions of the triazole ring could significantly influence the electronic and steric properties of the molecule. This could lead to analogues with tailored reactivity, solubility, and material properties.

Variation of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl or aryl moieties will allow for fine-tuning of the compound's lipophilicity and steric bulk. This is particularly relevant for applications in catalysis and materials science where molecular architecture plays a crucial role.

Modification of the Sulfinate Counter-ion: While the sodium salt is the primary focus, the synthesis of analogues with other counter-ions (e.g., potassium, lithium, ammonium) could be explored to modulate solubility and reactivity in different solvent systems.

These synthetic endeavors will likely employ modern organic synthesis techniques, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other multicomponent reactions, to efficiently generate libraries of novel compounds for screening and further investigation. nih.govresearchgate.netmdpi.com

Exploration of Undiscovered Reactivity and Transformation Pathways

The sulfinate group is a versatile functional handle that can participate in a wide array of chemical transformations. rsc.orgnih.govrsc.org Future research should aim to uncover novel reactivity patterns of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate. Potential areas of investigation include:

Oxidative Coupling Reactions: The sulfinate moiety can be oxidized to a sulfonyl radical, which can then participate in various C-C and C-heteroatom bond-forming reactions. Exploring these pathways could lead to the synthesis of complex sulfone-containing triazoles.

Nucleophilic and Electrophilic Reactions: A deeper understanding of the nucleophilic and electrophilic character of the sulfinate sulfur and oxygen atoms will enable the development of new synthetic methodologies. This could involve reactions with a variety of electrophiles and nucleophiles to forge new bonds. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling reactions where the sulfinate group acts as a leaving group or a coupling partner would be a significant advancement. This could provide a new disconnection approach for the synthesis of complex triazole-containing molecules.

A systematic study of the reactivity of this compound under various conditions (e.g., different solvents, temperatures, catalysts) will be crucial for mapping out its chemical behavior and unlocking its synthetic potential.

Integration into Complex Chemical Systems and Methodologies

Beyond the study of the molecule in isolation, a significant future direction will be its integration into more complex chemical systems and methodologies. This includes:

Polymer Chemistry: The triazole and sulfinate moieties can be incorporated into polymer backbones or as pendant groups to create functional materials with unique properties, such as novel hydrogels, responsive polymers, or materials with specific catalytic activities.

Supramolecular Chemistry: The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of supramolecular assemblies. The sulfinate group can also contribute to these interactions, potentially leading to the formation of novel host-guest complexes or self-assembled nanostructures.

Bioconjugation: The triazole moiety is a well-established linker in bioconjugation chemistry. nih.govrsc.org Investigating the use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate and its derivatives as linkers for attaching probes or drugs to biomolecules could open up new avenues in chemical biology and medicinal chemistry.

The successful integration of this compound into these complex systems will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Advanced Computational Methodologies for Predictive Chemical Behavior

In silico studies will play an increasingly important role in guiding the experimental exploration of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate and its analogues. Advanced computational methodologies can provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict the formation of byproducts. mdpi.com

Molecular Properties: Computational modeling can be used to predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics, and reactivity indices. This information can be used to guide the design of new analogues with desired properties.

Interaction with Other Molecules: Molecular dynamics simulations can be used to study the interaction of the compound with solvents, catalysts, and biological macromolecules. This can provide insights into its behavior in complex environments and guide the design of new applications.

The synergy between computational and experimental studies will be crucial for accelerating the pace of discovery in this field.

Environmental Chemical Research on Degradation and Persistence

As with any new chemical entity, it is imperative to investigate the environmental fate of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate. Future research should focus on:

Biodegradation Pathways: Studies to identify microorganisms capable of degrading the compound and to elucidate the metabolic pathways involved are essential. nih.govjmb.or.kr This will help to assess its persistence in the environment.

Abiotic Degradation: Investigating the degradation of the compound under various environmental conditions (e.g., hydrolysis, photolysis) is also crucial. researchgate.netacs.org The stability of the triazole ring and the reactivity of the sulfinate group will be key factors in determining its environmental lifetime.

Ecotoxicity: A thorough assessment of the potential toxicity of the parent compound and its degradation products to various organisms is necessary to ensure its safe and sustainable use.

A comprehensive understanding of the environmental behavior of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate will be critical for any potential large-scale applications. researchgate.net

Q & A

Q. What are the established synthetic routes for sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate, and how do reaction conditions influence yield?

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by sulfination. Key steps include:

- Cycloaddition : Reacting sodium azide with a terminal alkyne (e.g., propargyl sulfinate) under Cu(I) catalysis at 60–80°C to form the triazole core .

- Sulfination : Treating the intermediate with sodium sulfite or sulfur dioxide under acidic conditions.

- Critical Parameters : pH (6–7), temperature, and catalyst loading (1–5 mol% CuI) significantly affect yield. Impurities from incomplete cycloaddition can reduce purity, necessitating recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the triazole ring and ethyl/sulfinate substituents. F NMR (if fluorinated analogs exist) resolves electronic effects .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (±0.001 Da) and fragmentation patterns .

Q. What are the primary solubility and stability considerations for this compound in aqueous/organic media?

- Solubility : Highly soluble in polar solvents (water, DMSO) due to the sulfinate group. Limited solubility in non-polar solvents (hexane, chloroform).

- Stability : Hygroscopic; store under inert gas (N/Ar) at −20°C. Degrades above 80°C via sulfinate group oxidation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution or cross-coupling reactions?

- DFT Calculations : Optimize geometry (B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., sulfinate group) .

- MD Simulations : Assess solvent effects on reaction pathways (e.g., DMSO vs. THF) using AMBER or GROMACS .

- Case Study : Triazole derivatives show higher electrophilicity at the sulfinate sulfur, enabling Suzuki-Miyaura coupling with aryl boronic acids .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Multi-Refinement : Compare SHELXL (small-molecule) vs. PHENIX (macromolecular) outputs to address thermal motion discrepancies .

- Twinned Data : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .

- Validation Tools : Check CIF files with PLATON to identify outliers in bond angles/distances .

Q. How do substituent effects (e.g., bromo, difluoromethyl) modulate biological activity in related triazole derivatives?

-

Structure-Activity Relationships (SAR) :

-

Mechanistic Insights : Brominated triazoles inhibit fungal CYP51 enzymes, while sulfinate derivatives disrupt bacterial thioredoxin reductase .

Q. What experimental protocols validate the compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy (e.g., sulfinate oxidation to sulfonate at 250 nm) .

- Isotopic Labeling : Use S-labeled sodium sulfinate to trace sulfur transfer in Pd-catalyzed cross-coupling .

- XAS (X-ray Absorption Spectroscopy) : Confirm metal coordination (e.g., Pd–sulfinate binding) in catalytic intermediates .

Methodological Considerations for Data Reliability

- Contradiction Analysis : Apply intelligent data analysis (IDA) to flag outliers in reaction yields or spectral data. Cross-validate with alternative techniques (e.g., XRD vs. NMR for stereochemistry) .

- Reproducibility : Document solvent batch effects (e.g., trace water in DMSO altering sulfinate reactivity) and catalyst purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.